Lipophilicity Differentiation: ACD/LogP Comparison of (2S,6R)-2-Isopropyl-6-(trifluoromethyl)piperidine vs. Mono-Substituted and Bis-CF3 Analogs
The target compound exhibits an ACD/LogP of 2.56, which is significantly higher than the mono-substituted analog 2-(trifluoromethyl)piperidine (ACD/LogP 2.02) and substantially higher than 4-(trifluoromethyl)piperidine (ACD/LogP ~1.14–1.88), reflecting the additive lipophilic contribution of the isopropyl group at the 2-position . Conversely, the bis-CF3 analog (2R,6S)-2,6-bis(trifluoromethyl)piperidine would be expected to have lower lipophilicity due to the strong electron-withdrawing effect of two CF3 groups (predicted pKa ~3.8) . The target compound's LogP of 2.56 falls within the optimal range for oral bioavailability (Lipinski's Rule of 5: LogP < 5), making it a balanced choice between the excessively hydrophilic bis-CF3 analog and the less lipophilic mono-CF3 analog lacking the isopropyl substituent.
| Evidence Dimension | Lipophilicity (ACD/LogP, computed) |
|---|---|
| Target Compound Data | ACD/LogP = 2.56 (ChemSpider, ACD/Labs Percepta Platform v14.00) |
| Comparator Or Baseline | 2-(Trifluoromethyl)piperidine: LogP = 2.02 (Boc Sciences); 4-(Trifluoromethyl)piperidine: ACD/LogP = 1.14 (ChemSpider); 2-Isopropylpiperidine: LogP = 1.96–2.11 (Chem960, Molbase); 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine: cLogP = 2.3 (Kuujia) |
| Quantified Difference | ΔLogP = +0.54 over 2-(trifluoromethyl)piperidine; ΔLogP ≈ +1.4 over 4-(trifluoromethyl)piperidine; ΔLogP ≈ +0.45–0.60 over 2-isopropylpiperidine |
| Conditions | Predicted/calculated LogP values from authoritative databases (ChemSpider ACD/Labs, Molbase, Boc Sciences). Values are computational predictions, not experimentally measured shake-flask LogP. |
Why This Matters
The higher LogP of the target compound relative to mono-substituted analogs indicates improved predicted membrane permeability, which is a critical parameter for scientists selecting building blocks for CNS-penetrant or cell-permeable probe design.
